App-chminaca

Cannabinoid Receptor Binding Pharmacology Agonist Potency

App-chminaca (PX-3) is a high-affinity CB1 agonist (Ki=0.9 nM) used as a reference standard for analytical toxicology. Laboratories face challenges in obtaining a reliable, well-characterized standard for detecting this specific NPS. This product directly addresses that gap with quantitative data for method validation. - CB1 Ki: 0.9 nM, 10-fold > JWH-018, enabling sensitive assays - 12 distinct in vitro Phase I metabolites characterized - Metabolites M1, M2.1, and M6 serve as definitive markers for consumption in biological matrices

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
CAS No. 1185887-14-2
Cat. No. B605541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApp-chminaca
CAS1185887-14-2
SynonymsAPP-CHMINACA, APP-CHMINACA RME, PX-3-, PX-3, PX3
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N
InChIInChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1
InChIKeyDMHWDSGURMXMGE-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





App-chminaca Technical Baseline


App-chminaca, also known as PX-3, is an indazole-based synthetic cannabinoid (SC) developed by Pfizer as an analgesic [1]. It features a 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (CHMINACA) base and functions as a potent agonist of the central cannabinoid receptor, CB1 [2]. The compound has a binding affinity for the CB1 receptor with a reported Ki value of 0.9 nM [3], and its metabolic profile has been extensively characterized in vitro using human liver microsomes, yielding 12 distinct metabolites [4].

Why App-chminaca Substitution Is Unjustified


While numerous indazole-based synthetic cannabinoids share a common core structure, significant variations in their tail moieties confer divergent binding affinities, functional activities, and metabolic pathways. Simply substituting App-chminaca with a related analog like AB-CHMINACA or ADB-CHMINACA is not scientifically valid due to marked differences in their potency at the CB1 receptor [1]. Furthermore, the distinct metabolic profile of App-chminaca, which produces specific marker metabolites like M1, M2.1, and M6, means that analytical methods and reference standards developed for one compound cannot be reliably applied to another [2]. Procurement decisions must therefore be guided by compound-specific, quantitative evidence.

App-chminaca Quantitative Differentiation


CB1 Affinity: App-chminaca vs. JWH-018

App-chminaca exhibits a significantly higher binding affinity for the human CB1 receptor compared to the early-generation synthetic cannabinoid JWH-018. The reported Ki value for App-chminaca is 0.9 nM, which is a 10-fold increase in affinity over JWH-018 [1]. This quantitative difference highlights its enhanced potency and establishes a clear rationale for its selection in studies focused on high-affinity CB1 interactions.

Cannabinoid Receptor Binding Pharmacology Agonist Potency

CB1 Affinity: App-chminaca vs. AB-CHMINACA

App-chminaca is a direct structural derivative of AB-CHMINACA, and this modification results in a substantial change in CB1 receptor binding kinetics. While both are potent agonists, the data indicates App-chminaca (Ki = 0.9 nM) demonstrates a different affinity profile compared to AB-CHMINACA (Ki = ~7.4 nM based on EC50 data from functional assays) [1]. This variance underscores that even minor structural changes within the same chemical series can lead to non-linear and unpredictable changes in target engagement.

Synthetic Cannabinoid Receptor Pharmacology Structure-Activity Relationship

Metabolite Markers for Forensic Identification

In vitro incubation of App-chminaca with human liver microsomes yields a unique metabolic signature not shared by other analogs. The study identified 12 metabolites, with M1 (amide hydrolysis), M2.1 (amide hydrolysis + monohydroxylation), and M6 (dihydroxylation of the cyclohexylmethyl group) being the most abundant and specific markers for App-chminaca consumption [1]. This detailed metabolic map is crucial for developing targeted analytical methods.

Forensic Toxicology Metabolomics Analytical Chemistry

App-chminaca Application Scenarios


Forensic Toxicology Method Development

Given its well-characterized metabolic profile with 12 distinct phase I metabolites identified in vitro, App-chminaca serves as a critical reference standard for laboratories developing and validating analytical methods to detect its consumption. The metabolites M1, M2.1, and M6 are specific markers that allow for the definitive identification of this compound in biological matrices such as blood and urine [1].

Cannabinoid Receptor Pharmacology

With a reported CB1 binding affinity of Ki = 0.9 nM [1], App-chminaca is a high-potency research tool for investigating CB1 receptor function. Its 10-fold greater affinity compared to JWH-018 [1] makes it a more sensitive probe for experiments requiring strong and specific activation of this target, such as studies on analgesia or neuronal signaling.

Analytical Reference Standard

The compound's unique indazole-3-carboxamide structure, confirmed by analytical characterization [1], necessitates its inclusion in comprehensive reference standard collections. It is essential for the accurate identification and quantification of this specific new psychoactive substance (NPS) in seized drug materials and for use in high-throughput screening campaigns targeting the cannabinoid system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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